molecular formula C16H16F3N3O B8201807 DSM502

DSM502

カタログ番号: B8201807
分子量: 323.31 g/mol
InChIキー: AFOVOYRODSYDMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

DSM502の合成は、ピロールコアの調製から始まるいくつかのステップを含みます。 主要なステップには次のものがあります。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、高収率反応、効率的な精製方法、厳格な品質管理措置が含まれ、最終製品の純度と一貫性を確保します .

化学反応の分析

反応の種類

DSM502は、次のものを含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、官能基が修飾されたthis compoundの様々な誘導体があり、生物学的活性と潜在的な治療用途についてさらに研究することができます .

科学研究への応用

This compoundは、次のものを含む幅広い科学研究への応用があります。

科学的研究の応用

DSM502 has a wide range of scientific research applications, including:

作用機序

生物活性

DSM502 is a pyrrole-based compound that acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo pyrimidine biosynthesis pathway in Plasmodium species. This compound has been identified as a promising candidate for antimalarial drug development due to its efficacy against both Plasmodium falciparum and Plasmodium vivax. This article reviews the biological activity of this compound, highlighting its pharmacological properties, efficacy in preclinical studies, and potential implications for malaria treatment.

This compound selectively inhibits DHODH, which is essential for the survival and proliferation of malaria parasites. By disrupting this enzyme's function, this compound effectively reduces the parasite's ability to synthesize pyrimidines, leading to impaired DNA and RNA synthesis and ultimately resulting in cell death.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant potency against P. falciparum and P. vivax DHODH. The compound shows an IC50 value of 0.020 μM against P. falciparum DHODH and 0.014 μM against P. vivax DHODH, indicating its strong inhibitory capacity (Table 1) .

CompoundIC50 (μM)EC50 (μM)Selectivity
This compound0.0200.014High

In Vivo Studies

In vivo efficacy was assessed in SCID mouse models infected with malaria parasites. This compound demonstrated a remarkable 97% parasite clearance rate when administered at doses of 10 and 50 mg/kg once daily for four days . This performance is comparable to other leading compounds in development, highlighting this compound's potential as a therapeutic agent.

Pharmacokinetic Properties

Pharmacokinetic studies reveal that while this compound shows good initial efficacy, its metabolic stability is lower compared to other compounds like DSM265. This aspect necessitates further optimization to enhance its pharmacokinetic profile for clinical applications .

Clinical Relevance

Clinical studies involving DHODH inhibitors have shown promise in treating malaria, particularly in cases resistant to standard therapies. The development of this compound aligns with recent trends focusing on combination therapies to mitigate resistance .

Comparative Analysis with Other Compounds

A comparative analysis between this compound and other DHODH inhibitors reveals that while this compound has slightly lower metabolic stability, its potency against both P. falciparum and P. vivax makes it a strong candidate for further development.

CompoundIC50 (μM)EC50 (μM)Metabolic Stability
DSM2650.0300.072High
This compound0.0200.014Moderate
KAF156Not reportedNot reportedHigh

特性

IUPAC Name

N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c1-9-11(8-21-14(9)15(23)22-12-3-4-12)6-10-2-5-13(20-7-10)16(17,18)19/h2,5,7-8,12,21H,3-4,6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOVOYRODSYDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1CC2=CN=C(C=C2)C(F)(F)F)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。